L-Cysteine, L-leucyl-L-prolylglycyl-

CAS No.: 503844-20-0

Cat. No.: VC19071351

Molecular Formula: C16H28N4O5S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503844-20-0 |

|---|---|

| Molecular Formula | C16H28N4O5S |

| Molecular Weight | 388.5 g/mol |

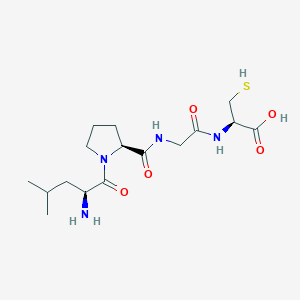

| IUPAC Name | (2R)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |

| Standard InChI | InChI=1S/C16H28N4O5S/c1-9(2)6-10(17)15(23)20-5-3-4-12(20)14(22)18-7-13(21)19-11(8-26)16(24)25/h9-12,26H,3-8,17H2,1-2H3,(H,18,22)(H,19,21)(H,24,25)/t10-,11-,12-/m0/s1 |

| Standard InChI Key | GKCPDVRARYYUNP-SRVKXCTJSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |

| Canonical SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CS)C(=O)O)N |

Introduction

Chemical Identification and Structural Features

Molecular Composition and Sequence

The peptide L-Cysteine, L-leucyl-L-prolylglycyl- is a tetrapeptide with the sequence Leu-Pro-Gly-Cys. Its IUPAC name is (2R)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid . The presence of L-Cysteine introduces a thiol (-SH) group, enabling disulfide bond formation and redox activity . The backbone includes a proline residue, which imposes structural rigidity due to its cyclic side chain, and glycine, which enhances conformational flexibility .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 388.48 g/mol | |

| CAS Number | 503844-20-0 | |

| Isoelectric Point (pI) | ~5.0 (estimated) | |

| Solubility | Water-soluble |

Stereochemical Considerations

The L-configuration of all amino acids ensures compatibility with eukaryotic biosynthetic machinery. The thiol group of cysteine is prone to oxidation, forming inter- or intramolecular disulfide bonds (), which stabilize tertiary structures in proteins . Computational modeling suggests that the Leu-Pro-Gly segment adopts a β-turn conformation, while the cysteine terminus remains solvent-exposed .

Biosynthesis and Metabolic Pathways

Peptide Bond Formation

The synthesis of L-Cysteine, L-leucyl-L-prolylglycyl- likely occurs via ribosomal or non-ribosomal mechanisms. In yeast, enzymes such as cysteinyl-tRNA synthetase (Uniprot ID: P53852) catalyze the attachment of cysteine to tRNA, a critical step in ribosomal peptide synthesis . Non-ribosomal pathways, mediated by peptide synthetases, cannot be ruled out but remain uncharacterized for this compound.

Role of L-Cysteine in Metabolic Networks

L-Cysteine serves as a precursor for glutathione (), a tripeptide antioxidant. The enzyme glutamate--cysteine ligase (GSH1, Uniprot ID: P32477) combines glutamate and cysteine to form , which subsequently incorporates glycine . This pathway highlights cysteine's centrality in redox homeostasis, a property that may extend to L-Cysteine, L-leucyl-L-prolylglycyl- if it participates in similar reactions.

Table 2: Key Enzymatic Reactions Involving L-Cysteine

| Enzyme | Reaction |

|---|---|

| Glutamate--cysteine ligase | |

| Cystathionine γ-lyase |

Hypothetical Biological Functions and Applications

Protein Stabilization and Folding

Proline-rich sequences, such as Leu-Pro-Gly, often occur in collagen and elastin, where they facilitate helical structures. The inclusion of cysteine could enable cross-linking via disulfide bonds, enhancing structural integrity . This peptide might serve as a modular domain in synthetic biomaterials designed for tissue engineering.

Pharmacological Considerations

While direct studies on L-Cysteine, L-leucyl-L-prolylglycyl- are absent, L-Cysteine itself is used in treating acetaminophen overdose and cystic fibrosis . The peptide’s stability and bioavailability would require evaluation, as proteolytic cleavage in the gastrointestinal tract might limit oral efficacy.

Analytical Characterization and Challenges

Spectroscopic Identification

-

Mass Spectrometry: ESI-MS would detect the molecular ion at m/z 388.48 (M+H⁺) .

-

NMR Spectroscopy: Distinct signals for the cysteine thiol (~1.5 ppm) and proline δ-protons (~3.5 ppm) would aid structural confirmation .

Future Research Directions

In Vivo Mechanistic Studies

Animal models could clarify whether L-Cysteine, L-leucyl-L-prolylglycyl- modulates glutathione synthesis or acts independently. Isotopic labeling (¹³C-cysteine) would track metabolic fate.

Therapeutic Development

Structure-activity relationship (SAR) studies might optimize the peptide for enhanced stability or target binding. PEGylation or nanoparticle encapsulation could improve pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume